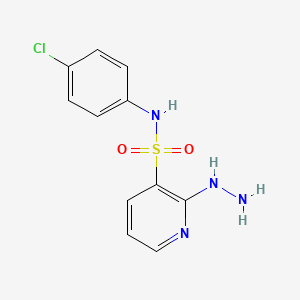

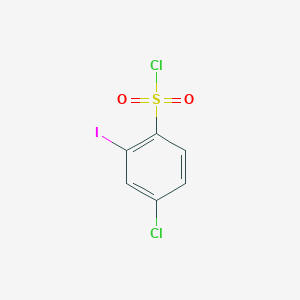

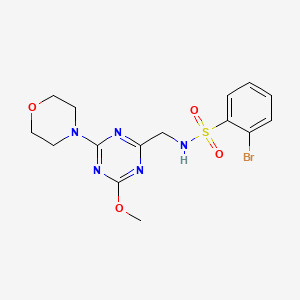

![molecular formula C19H20BrN3 B3004373 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 887218-37-3](/img/structure/B3004373.png)

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a synthetic opioid, also known as Brorphine . It’s a part of the benzimidazole family, which is a key component in many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of benzimidazole compounds usually involves two steps: the construction of a benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In the case of similar compounds, deprotection with TFA 10% in CH2Cl2 has been used to afford the free amines, which were then reacted with the activated ester in DIPEA/DMF to afford the final compounds .Molecular Structure Analysis

The molecular formula of this compound is C20H22BrN3O, and it has a molecular weight of 400.3122 g/mol . The structure contains a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole compounds can be complex and varied. For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method involves the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile .Applications De Recherche Scientifique

I have conducted a search and found several scientific research applications for the compound 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole. Below are six unique applications, each detailed in its own section:

Antimalarial Activity

This compound has been evaluated for its potential as an antimalarial molecule. The search for novel antimalarial molecules has intensified due to the emergence of resistance to artemisinins and their combinations in chemotherapy of clinical malaria .

ALK and ROS1 Dual Inhibitor

A series of derivatives of this compound have been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). ALK is a transmembrane receptor tyrosine kinase originally discovered in anaplastic large cell lymphoma .

Drug Discovery

The piperidine nucleus, which is part of this compound’s structure, plays a significant role in drug discovery. Heterocyclic compounds, especially those bearing nitrogen, are ubiquitous in nature and have great biological qualities .

Synthesis Methodology

There is research focused on the design and straightforward synthesis of novel N-substituted derivatives of this compound, which could be relevant for various pharmacological applications .

Mécanisme D'action

Target of Action

The compound, also known as 2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole, has been found to have high selectivity for resistant Plasmodium falciparum . This suggests that the compound’s primary targets are likely to be proteins or enzymes within the Plasmodium falciparum parasite.

Biochemical Pathways

Given its antimalarial activity, it is likely that the compound affects pathways related to the parasite’s survival and proliferation .

Result of Action

The compound has been found to produce significant inhibition of parasite growth, with 56 to 93% inhibition observed at a concentration of 40 μg/mL . This suggests that the compound’s action results in a substantial reduction in the number of viable Plasmodium falciparum parasites.

Orientations Futures

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

Propriétés

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3/c20-16-9-7-14(8-10-16)12-23-11-3-4-15(13-23)19-21-17-5-1-2-6-18(17)22-19/h1-2,5-10,15H,3-4,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPXBRWXMRTKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

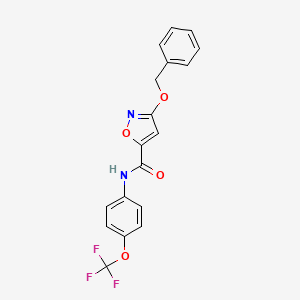

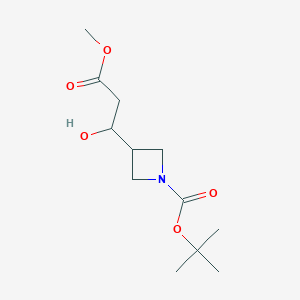

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)

![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)